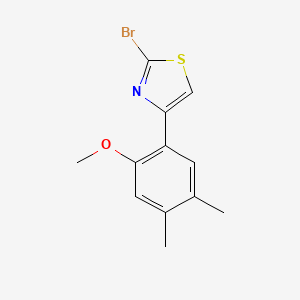

2-Bromo-4-(2-methoxy-4,5-dimethylphenyl)thiazole

Description

2-Bromo-4-(2-methoxy-4,5-dimethylphenyl)thiazole is a heterocyclic compound featuring a thiazole core substituted at position 2 with a bromine atom and at position 4 with a 2-methoxy-4,5-dimethylphenyl group. The thiazole ring, a five-membered aromatic system containing nitrogen and sulfur atoms, provides a rigid scaffold that enhances molecular stability and facilitates interactions with biological targets.

The methoxy and methyl groups on the aryl ring may modulate solubility and metabolic stability, critical factors in drug design .

Properties

Molecular Formula |

C12H12BrNOS |

|---|---|

Molecular Weight |

298.20 g/mol |

IUPAC Name |

2-bromo-4-(2-methoxy-4,5-dimethylphenyl)-1,3-thiazole |

InChI |

InChI=1S/C12H12BrNOS/c1-7-4-9(10-6-16-12(13)14-10)11(15-3)5-8(7)2/h4-6H,1-3H3 |

InChI Key |

PCZNRLOKCVOXMT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C)OC)C2=CSC(=N2)Br |

Origin of Product |

United States |

Preparation Methods

Hantzsch Thiazole Synthesis

This method involves cyclocondensation of α-bromoketones with thioureas or thioamides. For the target compound, 2-bromo-1-(2-methoxy-4,5-dimethylphenyl)ethan-1-one serves as the key intermediate. Bromination of 1-(2-methoxy-4,5-dimethylphenyl)ethanone using bromine in acetic acid yields the α-bromoketone (Scheme 1A). Subsequent reaction with thiourea in ethanol under reflux forms the thiazole ring via nucleophilic attack and cyclization, with HBr elimination.

Reaction Conditions

Suzuki-Miyaura Cross-Coupling

This approach couples a bromothiazole with a boronic acid derivative. For example, 2-bromo-4-iodothiazole could react with 2-methoxy-4,5-dimethylphenylboronic acid under palladium catalysis. However, the synthesis of the boronic acid requires protection of the methoxy group during borylation, complicating the route.

Reaction Conditions

Bromination of Pre-formed Thiazoles

Direct bromination of 4-(2-methoxy-4,5-dimethylphenyl)thiazole faces regioselectivity challenges. Electrophilic bromination typically targets position 5 due to electron-withdrawing effects of the sulfur atom, making this route less viable.

Hantzsch Thiazole Synthesis Approach

Synthesis of α-Bromoketone Intermediate

The Friedel-Crafts acylation of 1,2-dimethoxy-4,5-dimethylbenzene with acetyl chloride provides 1-(2-methoxy-4,5-dimethylphenyl)ethanone. Bromination using Br in acetic acid at 25°C yields 2-bromo-1-(2-methoxy-4,5-dimethylphenyl)ethan-1-one (mp: 76–78°C).

Analytical Data

Thiazole Ring Formation

Reaction of the α-bromoketone with thiourea in ethanol under reflux generates the thiazole core. The mechanism proceeds via thiourea attack at the carbonyl carbon, followed by cyclization and HBr elimination (Scheme 1B).

Optimization Insights

Comparative Analysis of Synthetic Methods

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 2 of the thiazole ring is highly susceptible to nucleophilic substitution due to its electron-withdrawing effect. Common nucleophiles include amines, thiols, and alkoxides.

Example Reaction with Amines

Reaction with 2-aminothiazole in ethanol under reflux yields fused imidazo[2,1-b]thiazole derivatives via an iminothiadiazole intermediate (Scheme 1) . The regioselectivity of this reaction is confirmed by ¹H-NMR analysis, where the imidazole proton appears as a singlet at δ = 8.20 ppm .

Reaction Conditions and Outcomes

| Reagent | Solvent | Product | Yield |

|---|---|---|---|

| 2-Aminothiazole | Ethanol | Imidazo[2,1-b]thiazole derivative | 70-86% |

| 2-Aminobenzothiazole | Ethanol | Benzoimidazo[2,1-b]thiazole | 76% |

Oxidation and Reduction Reactions

The thiazole ring and substituents undergo redox transformations under controlled conditions:

-

Oxidation : Treatment with hydrogen peroxide or mCPBA oxidizes the sulfur atom in the thiazole ring to sulfoxides or sulfones .

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces the thiazole ring to a thiazolidine derivative, altering its aromaticity.

Key Observations

-

Sulfoxide formation occurs at room temperature in dichloromethane .

-

Bromine substituents remain intact during mild reductions, enabling selective functionalization.

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed coupling reactions, enabling C–C bond formation:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ generates 2-aryl-4-(2-methoxy-4,5-dimethylphenyl)thiazoles. This method is critical for synthesizing biaryl derivatives with enhanced biological activity .

Heck Coupling

Alkenes react with the brominated thiazole via Pd(OAc)₂ catalysis, forming styryl-thiazole hybrids useful in medicinal chemistry .

Cycloaddition Reactions

The compound participates in Diels-Alder reactions as a dienophile. For example, reaction with in situ-generated thiazole o-quinodimethane intermediates yields fused polycyclic systems (e.g., anthra[2,3-b]thiazole-4,5-diones) .

Experimental Data

| Dienophile | Product | Regioselectivity |

|---|---|---|

| N-Phenylmaleimide | Benzothiazole-fused adduct | >90% |

| DMAD | 4,5-Dihydrobenzothiazole | 85% |

Biological Interaction Mechanisms

The thiazole core interacts with biological targets via:

-

Hydrogen bonding between the sulfur/nitrogen atoms and protein residues.

-

π-π stacking with aromatic amino acids (e.g., phenylalanine) .

Key Findings

-

Derivatives inhibit tubulin polymerization (IC₅₀ = 2.00–2.95 μM), surpassing combretastatin A-4 in potency .

-

Antimicrobial activity against Staphylococcus epidermidis (MIC = 0.09 µg/mL) is linked to the bromine and methoxy groups .

Structural Influence on Reactivity

The substituents modulate reactivity:

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including 2-bromo-4-(2-methoxy-4,5-dimethylphenyl)thiazole, have shown promising antimicrobial properties against various bacterial strains. Studies indicate that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria.

- Case Study : A study evaluated the antimicrobial activity of several thiazole derivatives, revealing that compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 31.25 µg/ml to 62.5 µg/ml against pathogenic strains, including Escherichia coli and Klebsiella pneumoniae .

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| This compound | 31.25 | E. coli |

| Another Thiazole Derivative | 62.5 | K. pneumoniae |

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. This compound has been linked to significant cytotoxic effects against various cancer cell lines.

- Case Study : In vitro studies demonstrated that this compound exhibited cytotoxicity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) with an IC50 value significantly lower than standard chemotherapeutics . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 10 | MCF7 |

| Standard Chemotherapeutic | 25 | MCF7 |

Anticonvulsant Activity

Thiazole compounds have also been explored for their anticonvulsant properties. Research indicates that derivatives can modulate neurotransmitter systems effectively.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(2-methoxy-4,5-dimethylphenyl)thiazole involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the thiazole ring .

Comparison with Similar Compounds

Brominated Thiazole Derivatives

- 4-Bromo-5-(1-(2-(3-fluorophenyl)hydrazono)ethyl)-2-(methylthio)thiazole (4f): Structure: Features a brominated thiazole core with a methylthio group and a fluorophenylhydrazone side chain. Key Data: Molecular weight = 360.26 g/mol; synthesized via condensation reactions (96% yield) .

2-Phenyl-4-bromo-thiazole (from ) :

- Structure : Simple bromothiazole with a phenyl substituent.

- Synthetic Utility : Used as a precursor in cross-coupling reactions (e.g., Li/Br exchange for boronate formation) .

- Comparison : Lacks the complex aryl substitution of the target compound, resulting in fewer opportunities for intramolecular interactions or tailored bioactivity.

Thiazole-Containing Hybrid Molecules

2-Aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1,5]thiazepines () :

- Structure : Benzothiazepine fused with bromophenyl and aryl groups.

- Bioactivity : IC₅₀ values for α-glucosidase inhibition: 2.69–6.70 µM (superior to acarbose, IC₅₀ = 7.56 µM). Compound ²f also inhibits α-amylase (IC₅₀ = 9.71 µM) .

- Comparison : The benzo[1,5]thiazepine core introduces a seven-membered ring, increasing conformational flexibility compared to the rigid thiazole scaffold. The hydroxyl group in these compounds facilitates intramolecular hydrogen bonding, which is absent in the target compound’s methoxy-substituted aryl group .

- Thiazole-Anchored Pyrazolyl Benzoxazoles (): Structure: Integrates thiazole, pyrazole, and benzoxazole moieties. Comparison: The multi-heterocyclic design broadens pharmacological targets but complicates synthesis and pharmacokinetics compared to the simpler thiazole-aryl structure of the target compound.

Table 1: Comparative Bioactivity of Thiazole Derivatives

Key SAR Insights:

Bromine Substitution : Enhances halogen bonding with biological targets, as seen in benzothiazepines () and thiazole antibiotics () .

Aryl Group Effects :

- Hydroxyl groups (e.g., in ) improve hydrogen-bonding interactions but may reduce metabolic stability.

- Methoxy and methyl groups (target compound) balance lipophilicity and solubility, favoring blood-brain barrier permeability .

Heterocyclic Fusion : Benzothiazepines () show superior enzyme inhibition due to conformational adaptability, whereas rigid thiazoles () excel in antimicrobial activity .

Biological Activity

The compound 2-Bromo-4-(2-methoxy-4,5-dimethylphenyl)thiazole is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazole compounds are recognized for their potential in medicinal chemistry, exhibiting a range of pharmacological effects including antimicrobial, anticancer, and anticonvulsant properties. This article reviews the biological activity of this specific thiazole derivative, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The structure of this compound features a thiazole ring substituted with a bromine atom and a methoxy group on the phenyl moiety. The synthesis of thiazole derivatives typically involves reactions such as condensation and cyclization, which can be tailored to introduce specific substituents that enhance biological activity.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiazole nucleus can effectively inhibit both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain thiazole derivatives exhibit significant antibacterial activity comparable to standard antibiotics like norfloxacin .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 16 µg/mL |

| This compound | S. aureus | 8 µg/mL |

Anticancer Activity

The anticancer potential of thiazole derivatives is also noteworthy. Various studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through mechanisms such as inhibition of Bcl-2 protein expressions and interference with cell cycle progression . For example, the compound exhibited an IC50 value against MCF7 breast cancer cells significantly lower than that of doxorubicin, highlighting its potential as an effective anticancer agent.

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 (breast cancer) | 1.5 |

| Control (Doxorubicin) | MCF7 (breast cancer) | 3.0 |

Anticonvulsant Activity

Thiazoles are also being explored for their anticonvulsant properties. Studies have shown that certain thiazole derivatives can significantly reduce seizure activity in animal models . The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl ring can enhance anticonvulsant efficacy.

Case Studies

- Anticancer Study : A study evaluated the anticancer effects of various thiazole derivatives including this compound against several cancer cell lines. The results indicated that this compound induced significant cytotoxicity in MCF7 cells with an IC50 value suggesting robust activity compared to standard treatments .

- Antimicrobial Study : Another investigation focused on the antimicrobial effects of thiazoles against clinical strains of bacteria. The study found that the compound exhibited strong inhibitory effects against both E. coli and S. aureus, indicating its potential utility in treating bacterial infections .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions of this compound with biological targets. These studies suggest that the compound interacts favorably with key residues in target proteins associated with its anticancer and antimicrobial activities, further supporting its therapeutic potential .

Q & A

Q. Example Crystallographic Data :

| Parameter | Value (Compound I ) |

|---|---|

| C–C bond length (mean) | 0.010 Å |

| R factor | 0.052 |

| π-π interaction distance | 3.815 Å |

(Advanced) What strategies optimize crystallinity for X-ray studies of brominated thiazoles?

- Solvent Selection : Slow crystallization from hexane or heptane minimizes disorder by promoting ordered packing .

- Intermolecular Interactions : Design derivatives with halogen bonds (S⋯Br, 3.54 Å) or methyl groups to enhance van der Waals contacts .

- Temperature Control : Crystallize at 295 K to reduce thermal motion artifacts .

(Advanced) How can computational modeling guide the design of thiazole derivatives with enhanced bioactivity?

- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., Candida CYP51 for antifungals). The bromine atom’s hydrophobic surface area may improve binding affinity .

- QSAR Analysis : Correlate Hammett σ values of substituents (e.g., electron-withdrawing Br vs. electron-donating OCH₃) with IC₃₀ data to predict activity trends .

(Basic) What are the common biological targets for brominated thiazole derivatives?

- Antimicrobial : Inhibition of fungal CYP51 or bacterial DNA gyrase .

- Anticancer : Modulation of tubulin polymerization (e.g., epothilone analogs) .

- Anti-inflammatory : COX-2 inhibition via thiazole-heme iron coordination .

(Advanced) How to troubleshoot low yields in thiazole bromination reactions?

- Side Reactions : Competing debromination or ring-opening can occur with excess CuBr. Use stoichiometric CuBr (1.6 eq.) and monitor reaction progress via TLC .

- Purification : Employ gradient chromatography (e.g., heptane to ethyl acetate) to separate brominated products from dihalogenated byproducts .

(Basic) What safety precautions are critical when handling brominated thiazoles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.